N-(1-phenylcyclopropyl)benzamide
Description
N-(1-phenylcyclopropyl)benzamide is a benzamide derivative featuring a cyclopropyl group directly attached to a phenyl ring and an amide linkage to a benzoyl group. Cyclopropane rings are known to impart rigidity and strain, which can influence reactivity, stability, and biological interactions . The benzamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(1-phenylcyclopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKQMTVHJDHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylcyclopropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method includes the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylcyclopropyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical c
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(1-phenylcyclopropyl)benzamide and related benzamide derivatives:
*Note: Data for this compound are inferred from analogs.
Structural and Electronic Differences
- Cyclopropane vs.
- Hydroxymethyl Substitution : The hydroxymethyl group in N-[1-(hydroxymethyl)cyclopropyl]benzamide increases hydrophilicity, which may improve solubility and metabolic stability relative to the parent compound .
- Phosphanyl vs.
Physicochemical Properties
- Molecular Weight and Solubility : Smaller analogs like N-[1-(hydroxymethyl)cyclopropyl]benzamide (MW 191.226) may exhibit better solubility than bulkier derivatives (e.g., CTB, MW 367.75), impacting pharmacokinetics .
- LogP Trends : Hydrophobic groups (e.g., pentadecyl in ) increase LogP, favoring membrane permeability, while polar substituents (e.g., hydroxymethyl) reduce LogP, enhancing aqueous solubility .
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